molecular formula C20H19N3O7S2 B2675041 (Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-04-0

(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2675041
M. Wt: 477.51
InChI Key: SCBJENOCLMKLLJ-XDOYNYLZSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties might include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Characterization

A key aspect of research on this compound involves its synthesis and characterization. Innovative methods for synthesizing related compounds have been explored. For instance, a one-pot multicomponent reaction using aryl aldehydes, 2-amino benzimidazole, and ethyl 2-mercaptoacetate has been described, highlighting an efficient and environmentally friendly method for synthesizing novel derivatives of similar compounds (Kalhor, 2015). Additionally, research into the synthesis, characterization, and evaluation of new thiazolidine and thiazolidinone derivatives, which share structural similarities, has been conducted, demonstrating their antioxidant and antitumor potential (Gouda & Abu-Hashem, 2011).

Mechanisms of Isomerization

Understanding the mechanisms of isomerization in compounds with similar structures is crucial. The acid-catalyzed Z/E isomerization of imines, including studies on O-methylbenzohydroximoyl chloride and its derivatives, has been investigated to understand the kinetics and mechanisms involved (Johnson et al., 2001).

Reactivity and Potential Applications

The reactivity of related compounds and their potential applications in various fields have been explored. Research on the reaction of aromatic primary amines with carbon disulfide, followed by treatment with hydrogen peroxide, led to the synthesis of benzoxa(thia)zol-2-thiones, which could be transformed into 2-alkylthiobenzoxa(thia)zoles, indicating a pathway for creating derivatives with potential applications (Harizi, Romdhane, & Mighri, 2000). Additionally, studies on benzo[b]thiophene-2-sulfonamide derivatives have shown their potential utility as topically active inhibitors of ocular carbonic anhydrase, which could be useful in treating glaucoma (Graham et al., 1989).

Advanced Applications

Advanced applications, such as the synthesis of stable aryl-substituted acyclic imino-N-heterocyclic carbene and its coordination to early transition metals, indicate the compound's potential in catalysis and material science (Larocque et al., 2011).

Safety And Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. Generally, safety data sheets provide information on the hazards of chemical compounds .

properties

IUPAC Name

ethyl 2-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O7S2/c1-2-28-18(24)11-23-14-5-4-13(32(21,26)27)10-17(14)31-20(23)22-19(25)12-3-6-15-16(9-12)30-8-7-29-15/h3-6,9-10H,2,7-8,11H2,1H3,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBJENOCLMKLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

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